delta-Guaiene

Descripción general

Descripción

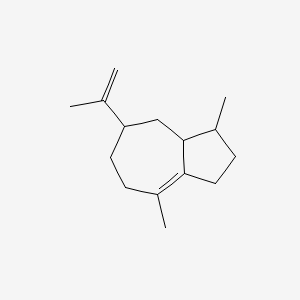

Delta-Guaiene is a sesquiterpene, a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 . It is a carbobicyclic compound, specifically a 1,2,3,3a,4,5,6,7-octahydroazulene substituted by methyl groups at positions 3 and 8 and by a prop-1-en-2-yl group at position 5 . This compound is known for its presence in various plant sources and is commonly used in the fragrance and flavoring industries to impart earthy and spicy aromas .

Métodos De Preparación

Delta-Guaiene can be synthesized through enzymatic reactions involving this compound synthase, an enzyme that catalyzes the conversion of farnesyl diphosphate to this compound . This enzyme requires magnesium ions (Mg2+) as a cofactor . Industrial production methods often involve the extraction of this compound from natural sources such as agarwood, where it is produced in response to stress or injury to the plant . The production can be enhanced by treating cultured cells of Aquilaria with methyl jasmonate, which induces the production of sesquiterpenes including this compound .

Análisis De Reacciones Químicas

Delta-Guaiene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives .

Aplicaciones Científicas De Investigación

Synthesis of Delta-Guaiene

This compound is primarily synthesized from plant sources, particularly from the genus Aquilaria. The synthesis process involves the action of specific enzymes known as terpene synthases. Recent studies have isolated several this compound synthase genes from Aquilaria microcarpa, revealing their ability to produce this compound alongside other sesquiterpenes such as alpha-guaiene and beta-elemene .

Key Enzymes in Synthesis:

- This compound Synthase: Catalyzes the formation of this compound from farnesyl pyrophosphate.

- Terpene Synthases: Enzymes that facilitate the cyclization of farnesyl pyrophosphate into various sesquiterpenes.

Biological Activities

This compound exhibits a range of biological activities that make it a valuable compound in medicinal chemistry and agriculture.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties against various pathogens. Its effectiveness has been demonstrated in studies involving both gram-positive and gram-negative bacteria, making it a candidate for developing natural antimicrobial agents .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit inflammatory responses, suggesting its potential use in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways may lead to new therapeutic strategies .

Applications in Agriculture

This compound is also explored for its role as a natural pesticide and insect repellent. Its application can reduce reliance on synthetic chemicals, promoting sustainable agricultural practices.

Case Study:

- A study demonstrated that this compound effectively repelled certain insect pests when applied to crops, indicating its potential as an eco-friendly pest management solution .

Applications in Food Industry

In the food industry, this compound is valued for its flavoring properties. It contributes to the aroma profile of various foods and beverages, particularly in wine production where it enhances sensory qualities.

Key Findings:

- This compound has been identified as a significant contributor to the aroma of black pepper and some grape varieties . The gene responsible for its synthesis has been characterized, paving the way for biotechnological applications in flavor enhancement.

Data Tables

The following table summarizes the key findings related to this compound's synthesis and applications:

Mecanismo De Acción

The mechanism by which delta-guaiene exerts its effects involves its interaction with specific molecular targets and pathways. As a platelet aggregation inhibitor, this compound interferes with the mechanisms leading to blood platelet aggregation, including the activation and shape change phases, the dense-granule release reaction, and the stimulation of the prostaglandin-thromboxane system . In plants, this compound is produced as part of the plant’s defense response to stress or injury, mediated by enzymes like this compound synthase .

Comparación Con Compuestos Similares

Similar compounds include alpha-guaiene and alpha-humulene, which are also sesquiterpenes with similar molecular structures . delta-guaiene is unique in its specific substitution pattern and its distinctive aroma profile. While alpha-guaiene and alpha-humulene are also used in the fragrance industry, this compound is particularly valued for its earthy and spicy notes .

Actividad Biológica

Introduction

Delta-guaiene is a sesquiterpene compound primarily found in the essential oils of various plants, particularly in the genus Aquilaria, which is known for producing agarwood. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Biosynthesis

This compound is characterized by its unique structure, which includes five- and seven-membered rings formed through specific enzymatic processes. The synthesis of this compound involves the action of this compound synthase enzymes, which catalyze the conversion of farnesyl pyrophosphate into various sesquiterpenes. Research indicates that this compound constitutes a significant portion (approximately 53.7%) of the products synthesized by these enzymes in Aquilaria crassna .

Table 1: Chemical Structure of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H24 |

| Molecular Weight | 204.36 g/mol |

| IUPAC Name | (1S,4S)-4-[(1S)-3-methyl-2-(propan-2-yl)cyclopentyl]cyclohexene |

| Melting Point | Not specified |

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it possesses a broad spectrum of antibacterial activity against various bacterial strains. For instance, this compound was effective against both Gram-positive and Gram-negative bacteria, making it a candidate for developing natural antimicrobial agents .

Anti-inflammatory Properties

Research has demonstrated that this compound can modulate inflammatory responses. In vitro studies indicated that it reduces the production of pro-inflammatory cytokines, thereby suggesting its potential use in treating inflammatory conditions .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. In cell line assays, it has shown the ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanisms involved appear to include the modulation of cell cycle progression and the activation of apoptotic pathways .

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Broad-spectrum activity | |

| Anti-inflammatory | Reduces cytokine production | |

| Anticancer | Inhibits cell proliferation |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed its effectiveness against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a natural antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In a controlled study examining the anti-inflammatory effects of this compound on human immune cells, researchers observed a marked decrease in interleukin-6 (IL-6) levels following treatment with this compound. This suggests that this compound may inhibit pathways involved in inflammation .

Propiedades

IUPAC Name |

3,8-dimethyl-5-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h12-13,15H,1,5-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAJBLWYOIUHHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(CCC(CC12)C(=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863253 | |

| Record name | 3,8-Dimethyl-5-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

274.00 to 275.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | alpha-Bulnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3691-11-0 | |

| Record name | alpha-Bulnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.